

Validating the Safety Profile of NKTR-255 in Combination Therapies: A Comparative Guide

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Compound of Interest

Compound Name: Anticancer agent 255

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NKTR-255, a polymer-conjugated interleukin-15 (IL-15) receptor agonist, is emerging as a promising agent in combination cancer therapies due to its ability to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells. This guide provides a comprehensive comparison of the safety profile of NKTR-255 in combination with chimeric antigen receptor (CAR) T-cell therapies and immune checkpoint inhibitors, supported by data from clinical trials.

Executive Summary

Clinical trial data indicates that NKTR-255 is generally safe and well-tolerated when administered in combination with CAR T-cell therapies for hematologic malignancies and with the immune checkpoint inhibitor durvalumab in non-small cell lung cancer (NSCLC). The observed adverse events have been largely manageable and consistent with the known safety profiles of the partner therapies. This guide will delve into the specific safety data, experimental protocols, and mechanistic pathways to provide a thorough understanding of NKTR-255's role in combination treatments.

Comparative Safety Analysis

The safety profile of NKTR-255 in combination therapies has been evaluated in multiple clinical trials. The following tables summarize the treatment-related adverse events (TRAEs) observed in key studies, comparing them to the safety profiles of the respective monotherapies.

NKTR-255 in Combination with CD19-Directed CAR T-Cell Therapy for Large B-Cell Lymphoma

Data from the NCT05664217 clinical trial provides a clear picture of the safety of NKTR-255 when added to standard CAR T-cell therapy in patients with relapsed/refractory large B-cell lymphoma.

Table 1: Treatment-Related Adverse Events (TRAEs) in Patients Receiving NKTR-255 with CD19 CAR T-Cell Therapy (NCT05664217)

Adverse Event	NKTR-255 + CAR-T (n=11)	Placebo + CAR-T (n=4)
Any Grade TRAEs		
Neutrophil Count Decrease	46% (Grade ≥3)	-
Platelet Count Decrease	18% (Grade ≥3)	-
Lymphocyte Count Decrease	18% (Grade ≥3)	-
Infusion-Related Reaction	18% (Grade 1/2)	0%
Fever	27% (Grade 1/2)	0%
Grade ≥3 TRAEs		
Neutrophil Count Decrease	46%	-
Platelet Count Decrease	18%	-
Lymphocyte Count Decrease	18%	-

Note: All hematological adverse events were reported to have resolved without clinical sequelae. Fever and infusion-related reactions occurred approximately 6-8 hours after infusion and resolved within 24 hours with supportive care.

For comparison, the safety profiles of two commercially available CD19 CAR T-cell therapies, Axicabtagene Ciloleucel and Lisocabtagene Maraleucel, are presented below based on their pivotal trials.

Table 2: Key Grade ≥3 Adverse Events in Pivotal Trials of CD19 CAR T-Cell Therapies

Adverse Event	Axicabtagene Ciloleucel (ZUMA-1)	Lisocabtagene Maraleucel (TRANSCEND NHL-001)
Cytokine Release Syndrome (CRS)	11% [1] [2]	2% [3]
Neurological Events	32% [4]	10% [3]
Neutropenia	78%	60% [5]
Anemia	43%	37% [5]
Thrombocytopenia	38%	27% [5]

The addition of NKTR-255 to CAR T-cell therapy appears to have a manageable safety profile, with the most common grade ≥ 3 adverse events being hematological and transient. The rates of cytokine release syndrome and neurological events, which are significant concerns with CAR T-cell therapy, were not reported to have increased with the addition of NKTR-255.

NKTR-255 in Combination with Durvalumab for Non-Small Cell Lung Cancer

The RESCUE trial (NCT05632809) is evaluating NKTR-255 in combination with durvalumab for patients with locally advanced NSCLC who have completed concurrent chemoradiation. While a detailed table of adverse events from this ongoing trial is not yet fully published, reports indicate that the combination is safe and tolerable, with an adverse event profile consistent with previously reported clinical trials of both agents[\[6\]](#).

For a comparative perspective, the safety profile of durvalumab monotherapy from the pivotal PACIFIC trial is summarized below.

Table 3: Common Adverse Events in the PACIFIC Trial (Durvalumab Monotherapy)

Adverse Event (Any Grade)	Durvalumab (n=475)	Placebo (n=234)
Cough	35.2%	25.2%
Fatigue	23.8%	20.5%
Dyspnea	22.3%	23.9%
Radiation Pneumonitis	20.2%	15.8%
Diarrhea	18.3%	18.8%
Immune-Mediated Adverse Events (Any Grade)		
Pneumonitis	9.4%	6.0%
Thyroid Disorders	8.6%	0.9%
Dermatitis/Rash	5.5%	3.0%
Diarrhea/Colitis	2.5%	0.9%

The safety profile of the NKTR-255 and durvalumab combination is expected to be manageable, with a key focus on monitoring for immune-related adverse events, particularly pneumonitis, which is a known risk with durvalumab following chemoradiation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of safety and efficacy data. The following sections outline the key aspects of the clinical trials discussed.

NKTR-255 and CAR T-Cell Therapy (NCT05664217)

- Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 2 study.
- Patient Population: Patients with relapsed/refractory large B-cell lymphoma.
- Treatment Regimen:

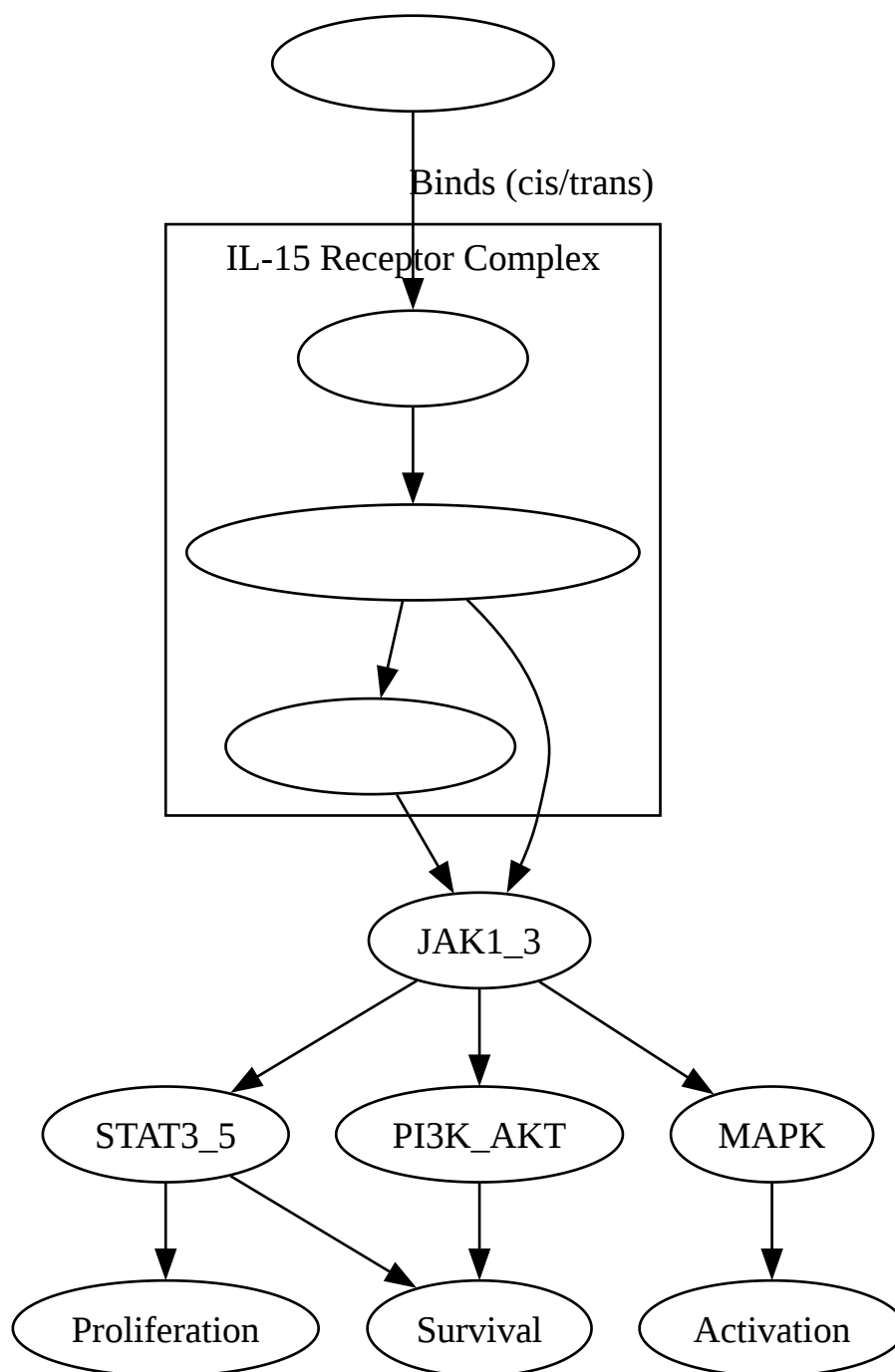
- All patients received standard-of-care CD19-directed CAR T-cell therapy (axicabtagene ciloleucel or lisocabtagene maraleucel).
- Patients were then randomized to receive either NKTR-255 or placebo intravenously, starting 14 days after CAR T-cell infusion.
- NKTR-255 was administered at doses of 1.5 µg/kg, 3.0 µg/kg, or an alternating dose of 3.0 µg/kg and 6.0 µg/kg.
- Safety Assessment: Treatment-related adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

NKTR-255 and Durvalumab (RESCUE Trial - NCT05632809)

- Study Design: A Phase 2, single-arm study.
- Patient Population: Patients with locally advanced, unresectable non-small cell lung cancer whose disease has not progressed following concurrent chemoradiation.
- Treatment Regimen:
 - NKTR-255 is administered at a dose of 3µg/kg intravenously every 4 weeks.
 - Durvalumab is administered at a dose of 1500mg intravenously every 4 weeks.
 - The combination therapy is given for up to 1 year.
- Primary Endpoints: To estimate the level of lymphocyte restoration and to monitor the safety of the combination, particularly treatment-related grade 3+ radiation pneumonitis.

Mechanism of Action and Signaling Pathway

NKTR-255 is a polymer-conjugated form of recombinant human IL-15. This modification extends its half-life and is designed to provide sustained engagement with the IL-15 receptor complex. IL-15 signaling is critical for the development, survival, and activation of NK cells and CD8+ memory T cells.

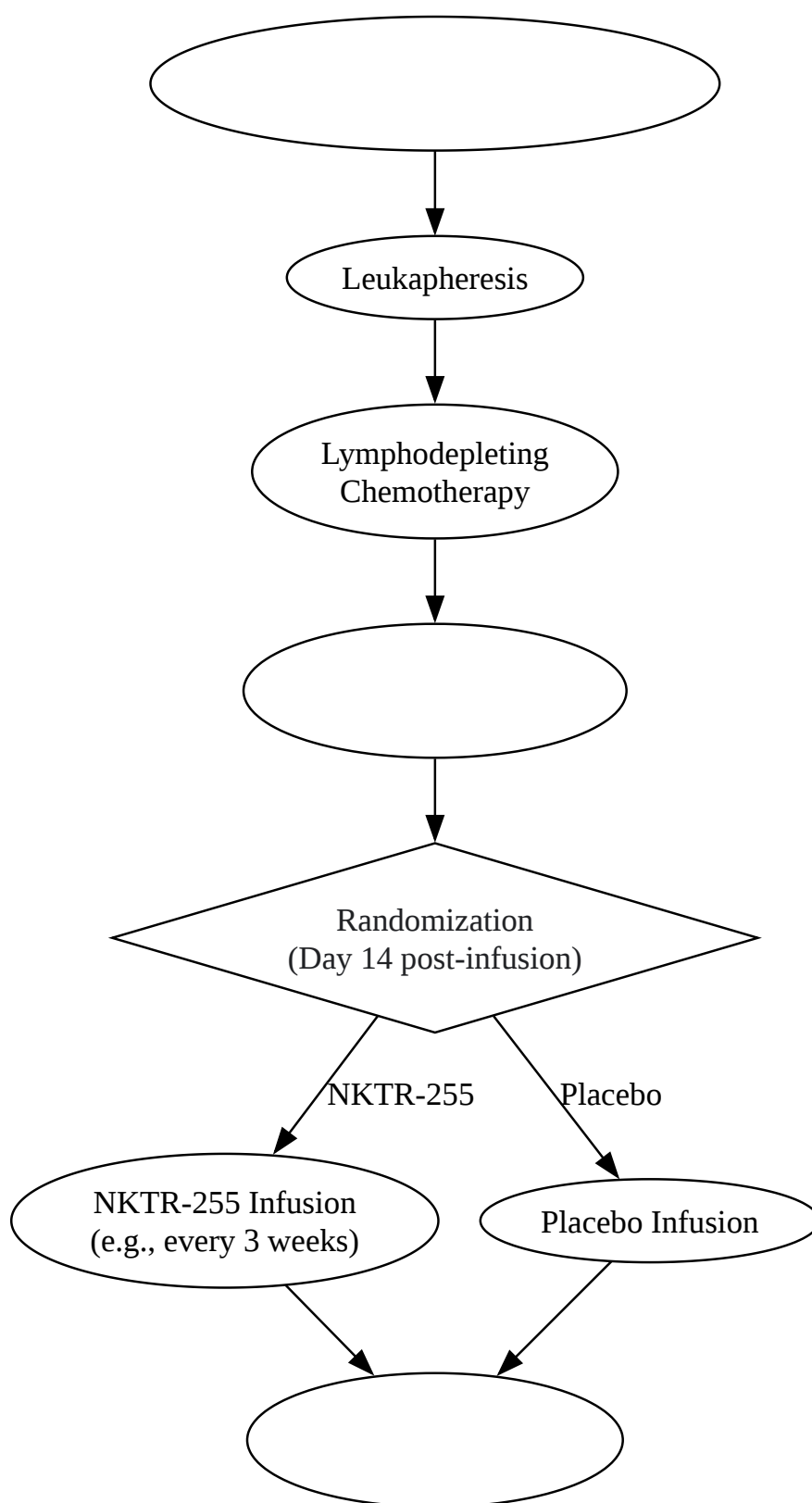


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The diagram above illustrates how NKTR-255 engages the IL-15 receptor complex on NK cells and CD8+ T cells. This binding activates downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to increased cell proliferation, survival, and enhanced cytotoxic function.

Experimental Workflow

The following diagram outlines the typical workflow for a patient enrolled in a clinical trial evaluating NKTR-255 in combination with CAR T-cell therapy.



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Conclusion

The available data suggests that NKTR-255 has a favorable and manageable safety profile when used in combination with CAR T-cell therapies and immune checkpoint inhibitors. The addition of NKTR-255 does not appear to introduce new, unexpected toxicities and the observed adverse events are generally consistent with the established safety profiles of the partner therapies. For CAR T-cell combinations, the primary adverse events are transient hematological toxicities, while for the combination with durvalumab, a careful watch for immune-related adverse events is warranted. As more data from ongoing and future clinical trials become available, a more definitive understanding of the long-term safety and efficacy of NKTR-255 in combination regimens will emerge, potentially establishing it as a valuable component of future cancer immunotherapy strategies.

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References

- 1. ashpublications.org [ashpublications.org]
- 2. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-year follow-up of lisocabtagene maraleucel in relapsed or refractory large B-cell lymphoma in TRANSCEND NHL 001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial [cancer.fr]
- 5. ashpublications.org [ashpublications.org]
- 6. targetedonc.com [targetedonc.com]
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